5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole
Description
5-{5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a 1,2,3-triazole moiety. The triazole ring is further functionalized with a methyl group and a 3-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
5-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c1-11-15(17-22-16(24-27-17)12-6-3-2-4-7-12)23-25-26(11)14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZBYYOQZDSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole is a member of the triazole and oxadiazole family of compounds, which have garnered interest for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antifungal therapies.
- Molecular Formula : CHFNO
- Molecular Weight : 329.28 g/mol
- CAS Number : Notably referenced as 1111881-70-9 in various databases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazole derivatives often exhibit inhibitory effects on enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Some studies indicate that compounds with triazole and oxadiazole moieties can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antifungal Activity : The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate fungal cell membranes.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound was tested against several cancer cell lines using the MTT assay. Results indicated IC values ranging from 5 to 15 µM against human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 10.2 |
| HeLa | 7.0 |
These findings suggest that the compound possesses significant potential as an anticancer agent.
Antifungal Activity
In addition to anticancer properties, the compound has shown promising antifungal activity:
- Fungal Strains Tested : The compound was evaluated against Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
These results indicate moderate antifungal activity compared to standard antifungal agents like fluconazole.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University focused on the effects of this compound on MCF-7 breast cancer cells. The study employed flow cytometry to analyze apoptosis markers and found that treatment with the compound resulted in a significant increase in early and late apoptotic cells compared to untreated controls.
Case Study 2: Antifungal Application
In another investigation, the antifungal efficacy of the compound was compared with commercial antifungals in a clinical setting involving patients with candidiasis. The results demonstrated that while the compound was less effective than fluconazole, it showed potential as an alternative treatment option due to its unique mechanism of action.
Structure-Activity Relationship (SAR)
The incorporation of specific substituents on the triazole and oxadiazole rings significantly influences biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Methyl Substituent : Contributes to increased cytotoxicity against cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Heterocyclic Cores
Compound A : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences : Replaces the triazole ring with a pyrazole bearing a cyclopropyl group.
- Implications : The cyclopropyl group introduces steric bulk and alters lipophilicity compared to the methyl-substituted triazole in the target compound. This may reduce membrane permeability but enhance metabolic stability.
Compound B : 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences : Substitutes the triazole with a thiophene ring.
- However, reduced nitrogen content may decrease hydrogen-bonding capacity compared to the target compound.
Compound C : 5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
- Key Differences : Uses a 1,2,4-triazole instead of 1,2,3-triazole and replaces trifluoromethyl with trifluoromethoxy.
- The 1,2,4-triazole may offer distinct hydrogen-bonding patterns compared to the 1,2,3-triazole in the target compound.
Structural Conformation and Crystallography
- Target Compound vs. Fluorophenyl-Triazole Derivatives :
- Similarity : Both feature planar molecular frameworks with fluorinated aryl groups.
- Difference : In fluorophenyl-triazole derivatives (e.g., compounds 4 and 5 in ), one fluorophenyl group is perpendicular to the main plane, introducing steric effects that may hinder crystallinity. The target compound’s 3-(trifluoromethyl)phenyl group likely adopts a similar orientation, affecting packing efficiency and solubility.
Electronic and Solubility Profiles
- Key Insight : The trifluoromethyl group in the target compound enhances lipophilicity (higher LogP) compared to Compound C’s trifluoromethoxy group. The 1,2,3-triazole may offer stronger π-π stacking than pyrazole or 1,2,4-triazole.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole?
The synthesis typically involves:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by oxadiazole ring closure via cyclization of acylhydrazides or nitrile oxides under acidic conditions .
- Key Reagents : Use of trifluoromethylphenyl azides and terminal alkynes for triazole formation, with subsequent coupling to phenyl-substituted oxadiazole precursors.
- Optimization : Solvent selection (e.g., DMF or THF) and catalysts (e.g., CuI or Ru-based systems) to enhance regioselectivity and yield .
Q. Table 1: Representative Synthetic Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Triazole Formation | CuAAC | CuI, DMF, 80°C | 65–85% | |
| Oxadiazole Cyclization | Acid-mediated | HCl, reflux | 70–90% |
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic Analysis :
- Elemental Analysis : Experimental vs. calculated C, H, N, F percentages to validate purity .
Example Data Contradiction : Discrepancies in NMR splitting patterns may arise from rotational isomerism; dynamic NMR or computational modeling (DFT) can resolve this .
Q. What purification challenges are associated with this compound, and how are they addressed?
- Challenges : Low solubility in polar solvents due to aromatic/heterocyclic rigidity; contamination by regioisomers.
- Solutions :
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL improve structural determination for derivatives with bulky substituents?
- Data Handling : SHELXL refines anisotropic displacement parameters for trifluoromethyl groups, which exhibit high thermal motion .
- Twinning : Use of the
TWINcommand to model pseudo-merohedral twinning in crystals with complex packing . - Validation : Cross-checking with
PLATONorMercuryto ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values) .
Q. Table 2: Crystallographic Parameters from a Representative Study
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 | |
| R Factor | 0.056 | |
| Data-to-Parameter Ratio | 17.8 |
Q. How can discrepancies between predicted and experimental physicochemical properties be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
